N-(2H-13-BENZODIOXOL-5-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE
Overview
Description
N-(2H-13-BENZODIOXOL-5-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE: is a synthetic organic compound that features a benzodioxole ring and a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Chlorothiophene Synthesis: The chlorothiophene moiety can be prepared by chlorination of thiophene using reagents like sulfuryl chloride.
Amide Bond Formation: The final step involves coupling the benzodioxole and chlorothiophene intermediates through an amide bond formation using reagents such as carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the amide group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., DMF), elevated temperatures.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of advanced materials for electronic and optoelectronic applications.
- Applied in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)methyl-3-(4-methoxyphenyl)methyl-3H-imidazo[4,5-b]pyridin-2-ylpropanamide
- N-(2H-1,3-benzodioxol-5-yl)methyl-1-methyl-4-oxo-1H,4H-chromeno[4,3-b]pyrrole-2-carboxamide
Comparison:
- Structural Differences: While these compounds share the benzodioxole ring, they differ in the other moieties attached, such as the imidazo[4,5-b]pyridin-2-yl and chromeno[4,3-b]pyrrole-2-carboxamide groups.
- Unique Properties: N-(2H-13-BENZODIOXOL-5-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE is unique due to the presence of the chlorothiophene moiety, which imparts distinct electronic and steric properties.
- Applications: The unique structural features of this compound may make it more suitable for specific applications, such as targeting particular biological pathways or developing materials with specific electronic properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-chlorothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c13-11-4-3-10(18-11)12(15)14-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBLOJSCXQEWJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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